molecular formula C9H12ClNO2 B1604685 2-(Methylamino)-2-phenylacetic acid hydrochloride CAS No. 28544-42-5

2-(Methylamino)-2-phenylacetic acid hydrochloride

Cat. No.: B1604685
CAS No.: 28544-42-5
M. Wt: 201.65 g/mol
InChI Key: FUUXTVBJBBSPAG-UHFFFAOYSA-N
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Description

2-(Methylamino)-2-phenylacetic acid hydrochloride is an organic compound with a molecular formula of C9H12ClNO2 It is a derivative of phenylacetic acid and contains a methylamino group attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-2-phenylacetic acid hydrochloride typically involves the reaction of phenylacetic acid with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-2-phenylacetic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce various amines or alcohols.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : MAPA hydrochloride serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions.

2. Biology

  • Enzyme Inhibition Studies : The compound is investigated for its potential to inhibit specific enzymes, which can provide insights into metabolic pathways and biochemical processes.
  • Receptor Binding Studies : MAPA hydrochloride has been studied for its interactions with various receptors, contributing to the understanding of drug-receptor dynamics and signaling pathways.

3. Medicine

  • Therapeutic Properties : Research indicates that MAPA hydrochloride may possess anti-inflammatory and analgesic properties. Its application in pain management and treatment of inflammatory conditions is under investigation.
  • Potential Neuroprotective Effects : Preliminary studies suggest that MAPA hydrochloride could interact with neurotransmitter systems, indicating potential use in neurodegenerative diseases.

Synthetic Routes

The synthesis of MAPA hydrochloride typically involves the reaction between phenylacetic acid and methylamine under controlled conditions:

  • Reaction Conditions : This reaction is usually carried out in solvents like ethanol or methanol at specific temperatures. The product is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production

In industrial settings, continuous flow reactors are often employed to enhance the efficiency and scalability of the synthesis process. This method allows for better control over reaction parameters and higher yields compared to traditional batch methods.

Case Studies

Study Title Focus Area Findings
Enzyme Inhibition by MAPA HydrochlorideBiochemistryDemonstrated significant inhibition of cyclooxygenase enzymes, suggesting potential for anti-inflammatory applications.
Receptor Binding DynamicsPharmacologyIdentified interactions with β2 adrenergic receptors, providing insights into its role as a modulator in signaling pathways.
Neuroprotective PotentialNeurosciencePreliminary evidence indicates that MAPA may influence neurotransmitter systems related to pain modulation and mood stabilization.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-2-phenylacetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: A precursor in the synthesis of 2-(Methylamino)-2-phenylacetic acid hydrochloride.

    Methylamine: A simple amine that can be used in the synthesis of various organic compounds.

    2-Phenylacetic acid: Another derivative of phenylacetic acid with different functional groups.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both phenylacetic acid and methylamine. This unique combination allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial processes.

Biological Activity

Overview

2-(Methylamino)-2-phenylacetic acid hydrochloride, an organic compound with the molecular formula C9H12ClNO2, is a derivative of phenylacetic acid. Its unique structure incorporates a methylamino group, which significantly influences its biological activity. This compound has garnered interest due to its potential applications in pharmacology and biochemistry.

The biological activity of this compound primarily stems from its interaction with various molecular targets, including enzymes and receptors. It can function as an inhibitor or activator , thereby modulating biochemical pathways. The specific mechanisms may vary depending on the biological context in which it is utilized.

Biological Activity and Research Findings

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes, impacting metabolic pathways. For instance, it has been linked to the inhibition of enzymes involved in neurotransmitter metabolism.
  • Neuropharmacological Effects : Its structural similarity to other biologically active compounds suggests potential neuropharmacological effects, including modulation of dopaminergic responses .

Case Studies

  • Study on Enzyme Inhibition : A study demonstrated that this compound inhibited aldehyde dehydrogenase activity in guinea pig liver slices. This inhibition was significant in understanding its role in metabolic pathways related to phenylacetaldehyde metabolism .
  • Neurotoxicity Assessment : Another investigation assessed the neurotoxic effects of related compounds and found that derivatives similar to 2-(Methylamino)-2-phenylacetic acid could cause transient toxicity symptoms such as dizziness and nausea when administered at high concentrations .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructureBiological Activity
Phenylacetic AcidPhenylacetic AcidPrecursor in biosynthesis; moderate enzyme interactions
MethylamineMethylamineInvolved in various organic reactions; basic amine properties
2-Phenylacetic Acid2-Phenylacetic AcidSimilar metabolic pathways; potential neuroactive effects

Synthesis and Industrial Applications

The synthesis of this compound typically involves reacting phenylacetic acid with methylamine under controlled conditions. Industrially, continuous flow reactors are employed for efficient production, maximizing yield while minimizing byproducts.

Properties

IUPAC Name

2-(methylamino)-2-phenylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-10-8(9(11)12)7-5-3-2-4-6-7;/h2-6,8,10H,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUXTVBJBBSPAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=CC=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30637969
Record name (Methylamino)(phenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30637969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28544-42-5
Record name 28544-42-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117412
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Methylamino)(phenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30637969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylamino)-2-phenylacetic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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